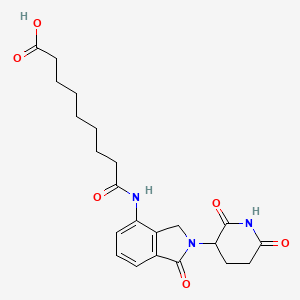

Lenalidomide nonanedioic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H27N3O6 |

|---|---|

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

9-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-9-oxononanoic acid |

InChI |

InChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30) |

InChI-Schlüssel |

KKWIKGALCXBOLI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Lenalidomide Nonanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a potent immunomodulatory agent, has demonstrated significant therapeutic efficacy, primarily in the treatment of multiple myeloma and myelodysplastic syndromes.[1][2] Its mechanism of action involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[1][3] Nonanedioic acid, a dicarboxylic acid also known as azelaic acid, is a naturally occurring compound with various biological activities.[4][5]

This technical guide focuses on a conjugate of these two molecules: Lenalidomide Nonanedioic Acid. This compound is of particular interest as it serves as a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In this conjugate, the lenalidomide moiety acts as the E3 ligase ligand, while the nonanedioic acid serves as a linker to which a warhead for a specific target protein can be attached.

This document provides a comprehensive overview of the structure, properties, and a detailed experimental protocol for the synthesis and characterization of this compound. Additionally, it outlines the fundamental signaling pathway associated with its lenalidomide component.

Structure and Properties

The structure of this compound involves the formation of an amide bond between the 4-amino group of the lenalidomide isoindolinone ring and one of the carboxylic acid groups of nonanedioic acid.

Chemical Structure

Systematic Name: 9-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-9-oxononanoic acid

Canonical SMILES: O=C(O)CCCCCCCC(=O)NC1=C2C(C(=O)N(C3CCC(=O)NC3=O)C2)=CC=C1

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, along with those of its constituent molecules for comparison.

| Property | Lenalidomide | Nonanedioic Acid | This compound (Calculated) |

| Molecular Formula | C₁₃H₁₃N₃O₃[1][8] | C₉H₁₆O₄[4][9] | C₂₂H₂₇N₃O₆[7] |

| Molecular Weight ( g/mol ) | 259.26[1][8][10] | 188.22[4][9] | 429.47[7] |

| Appearance | White to light yellow powder[11] | White powder[5] | Expected to be a solid |

| Melting Point (°C) | 265-268[2] | 109-111 | Not available |

| Solubility | Soluble in DMSO (≥52 mg/ml), slightly soluble in water[2][11] | Soluble in water (2.14 g/L) | Expected to have good solubility in organic solvents like DMSO |

| LogP | -0.5[8] | 1.6[9] | Not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a direct amidation reaction between lenalidomide and nonanedioic acid. To ensure selective reaction at one of the carboxylic acid groups of nonanedioic acid, a mono-protected derivative of nonanedioic acid can be used, followed by a deprotection step. However, for the purpose of creating a linker, direct coupling with an excess of nonanedioic acid can also be employed, followed by purification. Below is a representative protocol using a common coupling agent.

Materials:

-

Lenalidomide

-

Nonanedioic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nonanedioic acid (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.

-

Amide Bond Formation: Dissolve lenalidomide (1.0 equivalent) in a separate flask with anhydrous DMF. Add this solution dropwise to the activated nonanedioic acid mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and the formation of the amide bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the compound.

Biological Context and Signaling Pathways

The biological activity of this compound is expected to be primarily driven by the lenalidomide moiety, which functions as a molecular glue to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.

Mechanism of Action

Lenalidomide binds to the CRBN protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This binding alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates". Key neo-substrates include the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are critical transcription factors for the survival of multiple myeloma cells.[1] The degradation of IKZF1 and IKZF3 results in downstream anti-proliferative and immunomodulatory effects.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by the lenalidomide component of the conjugate.

References

- 1. researchgate.net [researchgate.net]

- 2. Lenalidomide [chembk.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular and Structural Characterization of Lenalidomide-Mediated Sequestration of eIF3i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. Lenalidomide - LKT Labs [lktlabs.com]

The Role of Lenalidomide Nonanedioic Acid in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of the role and application of lenalidomide (B1683929) nonanedioic acid, a key building block in the synthesis of Cereblon (CRBN)-recruiting PROTACs. We will delve into its synthesis, its incorporation into final PROTAC structures, and its impact on the biological activity of these targeted protein degraders, with a specific focus on the Son of sevenless homolog 1 (SOS1) degrader, LHF418.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.

The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC. Its length, rigidity, and chemical composition can significantly influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This, in turn, affects the efficiency and selectivity of target protein degradation. Aliphatic chains, polyethylene (B3416737) glycol (PEG) chains, and more rigid structures like piperazines and piperidines are commonly used as linkers. The choice of linker can also impact the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

Lenalidomide is a well-established ligand for the CRBN E3 ligase and is frequently used in the design of PROTACs. By attaching a linker to lenalidomide, a versatile building block is created that can be readily coupled to a ligand for a specific POI to generate a potent and selective protein degrader.

Lenalidomide Nonanedioic Acid: A Key Intermediate for PROTAC Synthesis

This compound is a conjugate of lenalidomide and nonanedioic acid, a nine-carbon dicarboxylic acid. In this conjugate, the nonanedioic acid acts as an aliphatic linker, providing a flexible chain to connect to a POI ligand. The chemical structure reveals that one of the carboxylic acid groups of nonanedioic acid forms an amide bond with the 5-amino group of the lenalidomide isoindolinone ring. The other carboxylic acid group remains free, providing a handle for conjugation to a POI-binding moiety.

The use of a C9 aliphatic dicarboxylic acid linker like nonanedioic acid offers a balance of flexibility and length, which can be optimal for inducing the formation of a productive ternary complex for certain POIs and E3 ligases.

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between the 5-amino group of lenalidomide and one of the carboxylic acid groups of nonanedioic acid. A common synthetic approach is to use a coupling agent to facilitate this reaction.

General Experimental Protocol for Amide Coupling

Materials:

-

Lenalidomide

-

Nonanedioic acid

-

A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., DIPEA or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

-

Dissolve nonanedioic acid in the anhydrous solvent.

-

Add the coupling reagent and the non-nucleophilic base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add lenalidomide to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain pure this compound.

Application of this compound in the Synthesis of the SOS1 PROTAC Degrader LHF418

A prime example of the utility of this compound is in the synthesis of LHF418, a potent and selective degrader of Son of sevenless homolog 1 (SOS1)[1]. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of KRAS, a key signaling protein that is frequently mutated in cancer. By degrading SOS1, LHF418 effectively inhibits the KRAS-RAF-ERK signaling pathway, leading to the suppression of cancer cell proliferation[1].

Synthesis of LHF418

The synthesis of LHF418 involves the coupling of the free carboxylic acid group of this compound with the amine group of a SOS1-binding ligand.

Experimental Protocol for the Final Coupling Step:

-

Dissolve this compound in an anhydrous polar aprotic solvent.

-

Activate the carboxylic acid using a suitable coupling reagent and a non-nucleophilic base.

-

Add the SOS1-binding ligand (containing a reactive amine) to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC molecule, LHF418, using preparative HPLC.

Quantitative Biological Data for LHF418

The efficacy of LHF418 as a SOS1 degrader has been demonstrated in KRAS-driven cancer cells.

| Parameter | Value | Cell Line | Reference |

| DC50 | 209.4 nM | A549 | [1][2] |

| Dmax | > 80% | A549 | [1] |

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.

These data indicate that LHF418 is a potent degrader of SOS1 at nanomolar concentrations.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LHF418-mediated SOS1 Degradation

LHF418 functions by hijacking the CRBN E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of SOS1. This effectively blocks the SOS1-mediated activation of KRAS, thereby inhibiting the downstream MAPK/ERK signaling pathway.

Caption: LHF418 induces the degradation of SOS1, inhibiting KRAS activation.

Experimental Workflow for Evaluating PROTAC Efficacy

A typical workflow to assess the efficacy of a novel PROTAC, such as one synthesized using this compound, involves several key experiments.

Caption: Workflow for the synthesis and evaluation of a novel PROTAC.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The nine-carbon aliphatic linker provides the necessary flexibility and length to facilitate the formation of a productive ternary complex, leading to efficient degradation of the target protein. The successful development of the SOS1 degrader LHF418 highlights the potential of this intermediate in the creation of novel therapeutics for cancer and other diseases. The methodologies and data presented in this guide provide a solid foundation for researchers in the field of targeted protein degradation to design and synthesize the next generation of potent and selective PROTACs.

References

The Molecular Glue Mechanism of Lenalidomide: A Technical Guide to its Interaction with the Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Lenalidomide as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It provides a comprehensive overview of the molecular interactions, key signaling pathways, and the experimental methodologies used to characterize this groundbreaking therapeutic agent.

Introduction: Lenalidomide as a "Molecular Glue"

Lenalidomide, an immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action: acting as a "molecular glue" to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This complex, known as CRL4^CRBN^, is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Lenalidomide binds to CRBN, a substrate receptor of the CRL4^CRBN^ complex, and induces a conformational change that promotes the recruitment of specific "neosubstrate" proteins that are not normally targeted by this E3 ligase. The subsequent ubiquitination and proteasomal degradation of these neosubstrates are central to the anti-neoplastic and immunomodulatory activities of Lenalidomide.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The CRL4^CRBN^ E3 ubiquitin ligase complex is a multi-protein assembly responsible for attaching ubiquitin chains to target proteins, marking them for degradation by the 26S proteasome. The core components of this complex are:

-

Cullin-4 (CUL4): A scaffold protein that provides the structural backbone of the complex.

-

Regulator of Cullins 1 (ROC1) or Ring-Box 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.

-

Cereblon (CRBN): The substrate receptor that directly binds to target proteins.

Lenalidomide-Induced Neosubstrate Degradation

Lenalidomide's binding to CRBN creates a novel binding surface that has a high affinity for specific neosubstrates. The primary and most well-characterized neosubstrates of Lenalidomide are:

-

Ikaros Family Zinc Finger 1 (IKZF1) and Ikaros Family Zinc Finger 3 (IKZF3): These are lymphoid transcription factors that are essential for the survival of multiple myeloma cells. Their degradation leads to the inhibition of myeloma cell growth and apoptosis.

-

Casein Kinase 1α (CK1α): This protein is encoded by a gene located in the chromosomal region that is commonly deleted in del(5q) myelodysplastic syndrome (MDS). The degradation of CK1α in these haploinsufficient cells is a key mechanism of Lenalidomide's efficacy in this disease.

The binding of Lenalidomide to CRBN enhances the affinity of the complex for these neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is the cornerstone of Lenalidomide's therapeutic effect.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of Lenalidomide.

Table 1: Binding Affinities of Lenalidomide to Cereblon (CRBN)

| Method | Ligand | Protein Complex | Kd / Ki / IC50 | Reference(s) |

| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN-DDB1 | 0.64 ± 0.24 µM | |

| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN TBD | 6.7 ± 0.9 µM | |

| Competitive Titration | Lenalidomide | hsDDB1-hsCRBN | Ki = 177.80 nM | |

| Competitive Binding Assay | Lenalidomide | CRBN in U266 extracts | IC50 ≈ 2 µM |

Table 2: Degradation Potency of Lenalidomide against Neosubstrates

| Neosubstrate | Cell Line | Assay | DC50 / IC50 / ED50 | Reference(s) |

| IKZF1 | H929/IKZF1Luc | Luciferase Degradation | ED50 = 10.2 nM | |

| Aiolos (IKZF3) | MM-1S | Immunoblotting | DC50 ≈ 1 µM | |

| CK1α | H929 | Immunoblotting (7 days) | Dose-dependent degradation at 1-10 µM | |

| Cell Proliferation | MM1S | Proliferation Assay | IC50 ≈ DC50 for Aiolos degradation |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of Lenalidomide's action and a typical experimental workflow for its characterization.

Caption: Lenalidomide-induced neosubstrate degradation pathway.

Caption: Workflow for studying Lenalidomide's mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of Lenalidomide.

The Dawn of Targeted Protein Degradation: A Technical Guide to the Discovery and Development of Lenalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in pharmacology, shifting the paradigm from protein inhibition to targeted protein degradation. This in-depth technical guide delves into the core of this revolution, focusing on the discovery and development of PROTACs that leverage Lenalidomide and its analogs as E3 ligase recruiters. By hijacking the cell's natural protein disposal machinery, these heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins, including those previously considered "undruggable." This document provides a comprehensive overview of the underlying biology, key experimental methodologies, and a structured summary of the performance of notable Lenalidomide-based PROTACs.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Lenalidomide-based PROTACs function by inducing the proximity of a target protein (Protein of Interest or POI) to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Lenalidomide and its analogs, such as thalidomide (B1683933) and pomalidomide, act as molecular glues, binding to CRBN and altering its substrate specificity.[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits the E3 ligase (in this case, a Lenalidomide derivative), and a linker that connects the two.

The formation of a stable ternary complex between the POI, the PROTAC, and the CRBN E3 ligase is the cornerstone of this technology.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[4] This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations.

The Development Workflow: From Concept to Clinic

The development of a novel Lenalidomide-based PROTAC is a multi-step process that begins with target validation and culminates in clinical evaluation. This workflow integrates computational design, chemical synthesis, and rigorous biological testing.

Quantitative Data Presentation

The efficacy of PROTACs is typically characterized by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes the performance of several notable Lenalidomide-based PROTACs.

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | Androgen Receptor (AR) | Lenalidomide derivative | VCaP | ~1 | >90 | [5][6] |

| BETd-260 | BRD4 | Lenalidomide derivative | RS4;11 | 0.031 | >95 | N/A |

| SJF620 | BTK | Lenalidomide-OH | MOLM-14 | 8.1 | ~90 | [7] |

| QCA570 | BET | Lenalidomide-I | LNCaP | <1 | >95 | [8] |

Note: Data is compiled from various sources and experimental conditions may differ.

Key Experimental Protocols

The successful development of PROTACs relies on a suite of robust experimental assays to characterize their binding, degradation, and cellular activity. Detailed below are methodologies for essential experiments.

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the extent of POI degradation induced by a PROTAC.

Materials:

-

Cell culture reagents and appropriate cell line

-

Lenalidomide-based PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the POI

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (typically from pM to µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Ternary Complex Formation Assays

Several biophysical techniques can be employed to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

a) Surface Plasmon Resonance (SPR):

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

General Protocol Outline:

-

Immobilize either the POI or the E3 ligase onto the sensor chip.

-

Inject the PROTAC at various concentrations over the chip surface to measure its binding to the immobilized protein.

-

In a subsequent step, inject the third component (either the E3 ligase or the POI) in the presence of the PROTAC to observe the formation of the ternary complex.

-

Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the binary and ternary interactions.

b) Isothermal Titration Calorimetry (ITC):

Principle: ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

General Protocol Outline:

-

Place a solution of the POI in the sample cell of the calorimeter.

-

Titrate a solution of the PROTAC into the sample cell and measure the heat evolved or absorbed.

-

In a separate experiment, titrate the PROTAC into a solution of the E3 ligase.

-

To measure ternary complex formation, titrate the PROTAC into a solution containing both the POI and the E3 ligase.

-

Analyze the resulting thermograms to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

c) AlphaLISA (Amplified Luminescent Proximity Homestead Assay):

Principle: This is a bead-based immunoassay where the formation of a ternary complex brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.

General Protocol Outline:

-

Use tagged recombinant POI (e.g., GST-tagged) and E3 ligase (e.g., FLAG-tagged).

-

Incubate the tagged proteins with varying concentrations of the PROTAC.

-

Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG).

-

If a ternary complex forms, the beads are brought into proximity, and upon laser excitation, a luminescent signal is generated.

-

Measure the signal to quantify the extent of ternary complex formation.

In Vivo Efficacy Studies

Principle: To evaluate the therapeutic potential of a PROTAC in a living organism, typically using animal models.

General Protocol Outline:

-

Model Selection: Choose an appropriate animal model, such as a tumor xenograft model where human cancer cells are implanted into immunocompromised mice.

-

Dosing and Administration: Administer the PROTAC to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

-

Efficacy Assessment:

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, excise tumors and measure their weight.

-

Collect tumor and other tissues for pharmacodynamic analysis (e.g., Western blot to confirm POI degradation).

-

-

Pharmacokinetic (PK) Analysis:

-

Collect blood samples at various time points after PROTAC administration to determine its concentration in plasma over time.

-

Analyze PK parameters such as Cmax, Tmax, and AUC.

-

-

Toxicology Assessment: Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior. Conduct histopathological analysis of major organs.

Conclusion and Future Directions

The discovery and development of Lenalidomide-based PROTACs represent a significant advancement in the field of targeted therapy. By leveraging the well-characterized interaction between Lenalidomide and the CRBN E3 ligase, researchers have been able to rapidly develop potent and selective degraders for a wide range of therapeutic targets. The continued optimization of linker technology, a deeper understanding of the principles governing ternary complex formation, and the exploration of novel E3 ligase recruiters will undoubtedly expand the scope and impact of this transformative therapeutic modality. This guide provides a foundational understanding for researchers and drug developers poised to contribute to this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein degrader in vivo evaluation - Profacgen [profacgen.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Lenalidomide Nonanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of lenalidomide (B1683929) and nonanedioic acid (commonly known as azelaic acid). Special focus is given to the potential formation of a lenalidomide nonanedioic acid cocrystal, a subject of interest in the development of Proteolysis-Targeting Chimeras (PROTACs), where this conjugate can serve as a key intermediate.[1] This document outlines the individual properties of the active pharmaceutical ingredient (API) and the coformer, details relevant experimental protocols for cocrystal synthesis and characterization, and illustrates the underlying biological pathways.

Physicochemical Properties of Core Components

A thorough understanding of the individual components is crucial for the successful design and development of a cocrystal. The following tables summarize the key physicochemical properties of lenalidomide and nonanedioic acid.

Table 1: Physicochemical Properties of Lenalidomide

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 259.26 g/mol |

| Melting Point | 265-270 °C |

| Solubility | - In water: < 1.5 mg/mL- In 0.1N HCl: 18 mg/mL- In less acidic buffers: ~0.4-0.5 mg/mL- In DMSO: ≥50 mg/mL |

| pKa | Not specified in provided results |

| LogP | 1.57 at 25°C |

| Appearance | Off-white to pale-yellow solid |

Table 2: Physicochemical Properties of Nonanedioic Acid (Azelaic Acid)

| Property | Value |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol [2] |

| Melting Point | 106.5-111 °C[2][3] |

| Boiling Point | 286 °C at 100 mm Hg[4][5] |

| Solubility in water | ~2.4 g/L at 20 °C[2][5] |

| pKa | pKa1: 4.55, pKa2: 5.50[2] |

| LogP | ~1.22[2] |

| Appearance | White, odorless crystalline powder[2] |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of a potential lenalidomide-nonanedioic acid cocrystal, based on established techniques for pharmaceutical cocrystals.[6][7]

2.1.1 Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is an efficient mechanochemical method for cocrystal screening and synthesis.[6][8][9]

-

Materials: Lenalidomide, Nonanedioic Acid, grinding solvent (e.g., methanol, ethanol, or water).

-

Procedure:

-

Mix equimolar amounts of lenalidomide and nonanedioic acid in an agate mortar.

-

Add a minimal amount of the selected grinding solvent dropwise to the powder mixture. The solvent acts as a catalyst to facilitate molecular diffusion.[6]

-

Grind the mixture vigorously with a pestle for a specified period, typically 20-30 minutes.[8]

-

Collect the resulting powder and dry it under vacuum to remove any residual solvent.

-

The formation of the cocrystal is then confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD).

-

2.1.2 Slurry Cocrystallization

Slurry cocrystallization is a solution-mediated transformation method that is particularly useful when the components have different solubilities.[10][11][12]

-

Materials: Lenalidomide, Nonanedioic Acid, a solvent in which both components have limited but sufficient solubility.

-

Procedure:

-

Create a slurry by suspending an excess of both lenalidomide and nonanedioic acid in the chosen solvent in a sealed vial.

-

Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

During this time, the less stable forms (the individual components) will dissolve and the more stable cocrystal will precipitate.[10]

-

After the equilibration period, filter the solid from the slurry and wash it with a small amount of fresh solvent.

-

Dry the solid product and analyze it to confirm cocrystal formation.

-

2.2.1 Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying new crystalline phases.[13][14][15][16][17]

-

Purpose: To confirm the formation of a new crystalline phase distinct from the starting materials.

-

Methodology:

-

A small amount of the powdered sample is gently packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline solid. A new pattern, different from those of lenalidomide and nonanedioic acid, indicates the formation of a cocrystal.[16]

-

2.2.2 Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties and stability of the material.[18][19][20][21][22]

-

Purpose: To determine the melting point, heat of fusion, and thermal stability of the cocrystal.

-

DSC Methodology:

-

A small, weighed amount of the sample is placed in an aluminum pan and sealed.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[21]

-

The difference in heat flow between the sample and a reference pan is measured as a function of temperature. An endothermic peak indicates a melting event. The melting point of the cocrystal is expected to be different from that of the individual components.[21]

-

-

TGA Methodology:

-

A small, weighed amount of the sample is placed in a TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The change in mass of the sample is recorded as a function of temperature. This can indicate the loss of solvent or decomposition of the material.

-

2.2.3 Intrinsic Dissolution Rate (IDR) Studies

IDR studies are used to evaluate the dissolution characteristics of a new solid form.[23][24][25]

-

Purpose: To compare the dissolution rate of the cocrystal to that of the parent API.

-

Methodology:

-

A compact of the material with a known surface area is prepared by compressing the powder in a die.

-

The die is placed in a dissolution apparatus containing a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8) maintained at a constant temperature (e.g., 37 °C) and stirring rate.[23][26]

-

Aliquots of the dissolution medium are withdrawn at specific time intervals and analyzed for the concentration of the dissolved drug using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

The intrinsic dissolution rate is calculated from the slope of the cumulative amount of drug dissolved per unit area versus time. An enhanced IDR for the cocrystal compared to the API suggests improved solubility characteristics.

-

Mandatory Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of a lenalidomide-nonanedioic acid cocrystal.

Caption: Experimental workflow for cocrystal synthesis and characterization.

Lenalidomide functions as a molecular glue that recruits specific proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[27][28][29][30] In the context of a PROTAC, the lenalidomide moiety serves as the E3 ligase ligand, while the nonanedioic acid can act as a linker to a warhead that binds to a target protein.[1][31] The PROTAC molecule thereby brings the target protein into proximity with the E3 ligase, hijacking the cell's natural protein disposal system.[32][33][34][35][36]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. byjus.com [byjus.com]

- 4. NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya [atamanchemicals.com]

- 5. Azelaic acid | 123-99-9 [chemicalbook.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Cocrystal formation by anti-solvent slurry - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 23. scispace.com [scispace.com]

- 24. Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 25. Research Portal [iro.uiowa.edu]

- 26. japer.in [japer.in]

- 27. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Expression, mutation, and methylation of cereblon-pathway genes at pre- and post-lenalidomide treatment in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ashpublications.org [ashpublications.org]

- 31. alfa-labotrial.com [alfa-labotrial.com]

- 32. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. youtube.com [youtube.com]

- 36. youtube.com [youtube.com]

An In-depth Technical Guide to E3 Ligase Recruitment by Lenalidomide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lenalidomide (B1683929) and its derivatives, often referred to as immunomodulatory drugs (IMiDs), represent a paradigm-shifting class of therapeutics that function as "molecular glues."[1][2] Unlike traditional enzyme inhibitors, these small molecules act by redirecting the cellular machinery for protein degradation to eliminate specific target proteins, known as neosubstrates, that are otherwise not recognized by the E3 ubiquitin ligase complex. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the recruitment of the Cereblon (CRBN) E3 ligase by Lenalidomide and its analogs, the structural basis for neosubstrate recognition, and the experimental methodologies used to investigate these interactions.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Lenalidomide and its derivatives exert their therapeutic effects by modulating the substrate specificity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor.[3][4][5] The primary mechanism involves the targeted ubiquitination and subsequent proteasomal degradation of specific proteins.[6][7][8]

The process can be summarized in the following steps:

-

Binding to CRBN: Lenalidomide first binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of the CRBN protein.[9][10] The glutarimide (B196013) moiety of the drug is crucial for this initial engagement.[9][11]

-

Ternary Complex Formation: The binding of Lenalidomide to CRBN creates a new, composite binding surface. This altered surface has a high affinity for proteins not normally recognized by CRBN, the "neosubstrates."[12][13] This results in the formation of a stable ternary complex consisting of CRBN, Lenalidomide, and the neosubstrate.[14]

-

Ubiquitination: As part of the CRL4^CRBN^ E3 ligase complex, the CRBN-bound neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme.[5] This facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for destruction.[5] Specifically, the E2 enzymes UBE2D3 and UBE2G1 have been identified as playing roles in the priming and extension of polyubiquitin (B1169507) chains, respectively.[5]

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell and resulting in the drug's therapeutic effect.[5][7]

Caption: Lenalidomide-induced neosubstrate degradation pathway.

Key Molecular Components and Structural Insights

The specificity and efficacy of Lenalidomide derivatives are dictated by precise molecular interactions between the drug, CRBN, and the neosubstrate.

Lenalidomide Derivatives

Thalidomide (B1683933) and its more potent analogs, Lenalidomide and Pomalidomide, form the core of CRBN-modulating drugs.[3][4] While they share a common structural scaffold, minor chemical modifications dramatically alter their neosubstrate profile. For instance, the additional amino group on the phthalimide (B116566) ring of Lenalidomide and Pomalidomide stabilizes the interaction with the transcription factor IKZF1, making them more potent degraders of this target than thalidomide.[9]

Cereblon (CRBN)

CRBN is the direct intracellular target of these drugs.[3][4] X-ray crystallography has revealed that CRBN's C-terminal domain contains a thalidomide-binding domain (TBD).[9] The glutarimide ring of the drug fits snugly into a hydrophobic pocket, while the isoindolinone ring remains solvent-exposed, creating the novel interface for neosubstrate recruitment.[10]

Neosubstrates

Lenalidomide does not inhibit CRBN but rather "repurposes" it to target new proteins for degradation.[14] The recognition of these neosubstrates is highly specific and depends on a "structural degron," often a β-hairpin loop containing a critical glycine (B1666218) residue.[9][14]

-

Ikaros (IKZF1) & Aiolos (IKZF3): These lymphoid transcription factors are key targets in multiple myeloma.[3][6][15] Their degradation leads to the downregulation of critical myeloma survival factors like IRF4 and c-MYC, and also stimulates T-cell activity by increasing IL-2 production.[16][17]

-

Casein Kinase 1α (CK1α): This protein is a specific neosubstrate for Lenalidomide but not pomalidomide.[9] Its degradation is the primary mechanism of action in myelodysplastic syndrome (MDS) with a 5q deletion, as these cells are particularly vulnerable to reduced levels of CK1α.[7][8]

-

SALL4: Degradation of this embryonic transcription factor is believed to be responsible for the teratogenic effects of thalidomide.[18][19]

Caption: Formation of the CRBN-Lenalidomide-Neosubstrate ternary complex.

Quantitative Data Summary

The interactions between Lenalidomide derivatives, CRBN, and neosubstrates can be quantified to compare potency and efficacy.

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Binding Affinity (K D ) | Method | Reference |

|---|---|---|---|

| Thalidomide | ~250 nM | Not Specified | [20] |

| Lenalidomide | ~178 nM | Not Specified | [20] |

| Pomalidomide | Not specified, but potent | Not Specified |[3] |

Note: Direct, comparable binding affinity data is sparse in the provided search results. The values above are illustrative based on available information.

Table 2: Neosubstrate Degradation Profile

| Compound | Primary Neosubstrates | Therapeutic Indication | Reference |

|---|---|---|---|

| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, del(5q) MDS | [5][7][15] |

| Pomalidomide | IKZF1, IKZF3 | Multiple Myeloma | [3][4] |

| Thalidomide | IKZF1, IKZF3, SALL4 | Multiple Myeloma, ENL |[3][18] |

This table summarizes the key neosubstrates degraded by each compound, which underlies their clinical applications.

Key Experimental Protocols

Validating the mechanism of action of Lenalidomide derivatives involves a suite of biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This technique is used to demonstrate the drug-dependent interaction between CRBN and a neosubstrate within a cellular context.[18][21]

Protocol Outline:

-

Cell Lysis: Lyse cells treated with either DMSO (vehicle control) or a Lenalidomide derivative using a non-denaturing lysis buffer (e.g., IP Lysis Buffer).[22]

-

Pre-clearing: Incubate the lysate with Protein A/G beads to minimize non-specific binding.[21]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against CRBN (or the neosubstrate). A non-specific IgG is used as a negative control.[21]

-

Immune Complex Capture: Add fresh Protein A/G beads to pull down the antibody and its bound protein complex.[21]

-

Washing: Wash the beads multiple times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the proteins from the beads and analyze by Western blotting using antibodies for both CRBN and the neosubstrate. A positive result shows the presence of the neosubstrate in the CRBN immunoprecipitate only in the drug-treated sample.[21]

Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.

In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex in a reconstituted system.

Protocol Outline:

-

Reaction Setup: Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5B), ubiquitin, ATP, the purified CRL4^CRBN^ complex, and the recombinant neosubstrate in a reaction buffer.

-

Drug Addition: Add either DMSO or a Lenalidomide derivative to parallel reactions.

-

Incubation: Incubate the reactions at 37°C to allow the ubiquitination cascade to proceed.

-

Analysis: Stop the reaction and analyze the results by Western blotting, probing for the neosubstrate. A ladder of higher molecular weight bands, corresponding to polyubiquitinated substrate, will appear in the drug-treated lane.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 7. The novel mechanism of lenalidomide activity. | Broad Institute [broadinstitute.org]

- 8. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the Applications of Lenalidomide Nonanedioic Acid in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lenalidomide (B1683929) nonanedioic acid, a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases, including cancer. Lenalidomide, an immunomodulatory agent, serves as a potent E3 ubiquitin ligase ligand, specifically targeting Cereblon (CRBN). Nonanedioic acid, a dicarboxylic acid, functions as a versatile linker, connecting Lenalidomide to a target protein ligand. This guide will delve into the synthesis, mechanism of action, and potential applications of PROTACs derived from this intermediate, providing researchers with the foundational knowledge required for the design and development of novel targeted protein degraders.

Introduction to Lenalidomide and PROTAC Technology

Lenalidomide, a thalidomide (B1683933) analog, is an established immunomodulatory drug with anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Its primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical transcription factors in multiple myeloma cells.[3][4]

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and degradation of the POI.[6] Lenalidomide and its derivatives are widely used as E3 ligase ligands in PROTAC design due to their high affinity for CRBN.[7]

The Role of Nonanedioic Acid as a Linker

The linker component of a PROTAC is not merely a spacer but plays a critical role in the overall efficacy of the molecule. Its length, rigidity, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[8] Dicarboxylic acids, such as nonanedioic acid (also known as azelaic acid), offer a flexible and synthetically accessible scaffold for linker design. They can be readily modified to achieve desired lengths and physicochemical properties.[9]

"Lenalidomide nonanedioic acid" is a conjugate where Lenalidomide is attached to one end of the nonanedioic acid linker. This intermediate can then be further functionalized by attaching a ligand for a specific protein of interest to the other end of the linker, thereby creating a complete PROTAC molecule.[1]

Physicochemical Properties

A summary of the physicochemical properties of Lenalidomide and Nonanedioic Acid is presented in Table 1.

| Property | Lenalidomide | Nonanedioic Acid (Azelaic Acid) |

| CAS Number | 191732-72-6[4][10][11][12][13] | 123-99-9 |

| Molecular Formula | C13H13N3O3[12] | C9H16O4 |

| Molecular Weight | 259.26 g/mol [12] | 188.22 g/mol |

| Melting Point | 265-268 °C[14] | 106.5 °C |

| Solubility | Soluble in DMSO, methanol, and buffered aqueous solutions at low pH.[15][16] | Slightly soluble in water; soluble in organic solvents. |

| Appearance | Off-white to pale-yellow solid powder[16] | White crystalline powder |

Synthesis and Experimental Protocols

Synthesis of this compound Intermediate

Hypothetical Experimental Protocol:

-

Activation of Nonanedioic Acid: Nonanedioic acid is first mono-protected at one of its carboxylic acid groups (e.g., as a methyl or ethyl ester) to prevent di-substitution. The remaining carboxylic acid is then activated, for example, by converting it to an acid chloride or by using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Coupling Reaction: The activated mono-protected nonanedioic acid is then reacted with Lenalidomide in an appropriate solvent (e.g., N,N-Dimethylformamide - DMF) in the presence of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA). The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Deprotection: Following the successful coupling, the protecting group on the other end of the nonanedioic acid linker is removed. For example, a methyl or ethyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide).

-

Purification: The final this compound intermediate is purified using techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC). The structure and purity of the final product are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Protocol for PROTAC Synthesis and Characterization

The following is a generalized protocol for the synthesis of a PROTAC using the this compound intermediate and subsequent characterization of its biological activity.

Synthesis:

-

Activation of Intermediate: The free carboxylic acid group of the this compound intermediate is activated using a suitable coupling agent (e.g., HATU, HOBt/EDC).

-

Coupling to POI Ligand: The activated intermediate is then reacted with the amine-functionalized ligand for the protein of interest in a suitable solvent and in the presence of a base.

-

Purification: The resulting crude PROTAC is purified by preparative HPLC.

Characterization of Protein Degradation:

-

Cell Culture and Treatment: A relevant cell line expressing the target protein is cultured to an appropriate density. The cells are then treated with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Western Blotting: The protein concentration of the cell lysates is determined (e.g., using a BCA assay). Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are then calculated.[8]

Mechanism of Action and Signaling Pathways

Lenalidomide-based PROTACs function by recruiting the CRBN E3 ubiquitin ligase to the target protein.[6] This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]

References

- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. Lenalidomide | Cell Signaling Technology [cellsignal.com]

- 14. Lenalidomide | 191732-72-6 [chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. medkoo.com [medkoo.com]

Methodological & Application

Application Notes and Protocols for Conjugating Lenalidomide Nonanedioic Acid to a Target Binder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Lenalidomide nonanedioic acid to a target binder, typically a monoclonal antibody (mAb) or other protein containing accessible primary amine residues. Lenalidomide, an immunomodulatory agent, functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. The conjugation of Lenalidomide to a target binder, such as an antibody, enables the creation of antibody-drug conjugates (ADCs) or other targeted therapeutic modalities. This approach aims to deliver the immunomodulatory effects of Lenalidomide specifically to target cells, thereby enhancing its therapeutic index and minimizing off-target effects.

The conjugation strategy outlined here utilizes the carboxyl group of the nonanedioic acid linker of the Lenalidomide derivative and the primary amines (e.g., from lysine (B10760008) residues) on the target binder. The reaction is mediated by the zero-length crosslinkers 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl group of this compound to form a semi-stable NHS ester, which then efficiently reacts with the primary amines on the target binder to form a stable amide bond.

Principle of the Conjugation Chemistry

The conjugation of this compound to a target binder is achieved through a two-step carbodiimide (B86325) crosslinking reaction.

-

Activation Step: EDC reacts with the terminal carboxyl group of the nonanedioic acid linker on Lenalidomide, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Stabilization and Conjugation Step: The addition of NHS or Sulfo-NHS stabilizes the reactive intermediate by converting it into a more stable NHS or Sulfo-NHS ester. This amine-reactive ester can then be directly reacted with the primary amines on the target binder (e.g., lysine residues of an antibody) to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct. The use of NHS or Sulfo-NHS increases the efficiency of the conjugation reaction.

This two-step protocol is preferred as it allows for the activation of the small molecule away from the target binder, which can help to minimize the polymerization of the target binder by EDC.

Experimental Protocols

Materials and Reagents

-

Target Binder: Monoclonal antibody or other protein with accessible primary amines (e.g., in Phosphate-Buffered Saline (PBS), pH 7.2-7.5).

-

This compound: Purity >95%.

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Store at -20°C, desiccated.

-

Sulfo-NHS (N-hydroxysulfosuccinimide): Store at 4°C, desiccated.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

-

Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or similar) equilibrated with PBS, pH 7.4.

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Standard laboratory equipment: pH meter, centrifuge, spectrophotometer, reaction tubes, etc.

Protocol for Conjugation

This protocol is a general guideline and may require optimization for specific target binders and desired drug-to-antibody ratios (DAR).

Step 1: Preparation of Reagents

-

Target Binder Solution: Prepare the target binder at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.5. If the buffer contains primary amines (e.g., Tris), it must be exchanged for PBS by dialysis or using a desalting column.

-

This compound Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

-

EDC/Sulfo-NHS Solution: Immediately before use, prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer. The final concentrations will depend on the desired molar excess.

Step 2: Activation of this compound

-

In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

-

Add the freshly prepared EDC/Sulfo-NHS solution to the this compound solution. A typical starting point is a 5- to 20-fold molar excess of EDC and a 10- to 50-fold molar excess of Sulfo-NHS over the amount of this compound.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Target Binder

-

Add the activated Lenalidomide-NHS ester solution from Step 2 to the target binder solution in Conjugation Buffer. The molar ratio of the activated drug-linker to the target binder will influence the final DAR; a common starting point is a 10- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The optimal reaction time should be determined empirically.

Step 4: Quenching the Reaction

-

Stop the conjugation reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.

Step 5: Purification of the Conjugate

-

Purify the resulting conjugate from unreacted this compound, EDC, NHS, and quenching reagents using size-exclusion chromatography (SEC).[1][][3][4]

-

Equilibrate the SEC column (e.g., Sephadex G-25) with sterile PBS, pH 7.4.

-

Apply the quenched reaction mixture to the column and collect the fractions containing the purified conjugate, which will elute in the void volume.

-

Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm.

-

Pool the protein-containing fractions.

Step 6: Characterization of the Conjugate

-

Protein Concentration: Determine the final concentration of the purified conjugate using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm, correcting for the absorbance of the conjugated Lenalidomide derivative if necessary.

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of Lenalidomide molecules conjugated per target binder molecule (DAR) is a critical quality attribute.[5] It can be determined using several methods:

-

UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the protein, the DAR can be estimated by measuring the absorbance at two different wavelengths.

-

Mass Spectrometry (MS): This is the most accurate method for determining the DAR and the distribution of different drug-loaded species.[6][][8][9][10][11] This can be performed on the intact conjugate, or after reduction of the antibody to separate heavy and light chains.[6]

-

-

Purity and Aggregation Analysis: Analyze the purity of the conjugate and the presence of aggregates by size-exclusion chromatography with UV or light scattering detection (SEC-HPLC).

-

Functional Activity: Assess the binding activity of the target binder moiety of the conjugate (e.g., by ELISA) and the biological activity of the conjugated Lenalidomide.

Data Presentation

Table 1: Recommended Molar Ratios for Conjugation

| Reagent | Molar Excess (relative to this compound) | Molar Excess (relative to Target Binder) |

| EDC | 5 - 20 fold | - |

| Sulfo-NHS | 10 - 50 fold | - |

| Activated Lenalidomide-NHS ester | - | 10 - 20 fold |

Note: These are starting recommendations and should be optimized for each specific application.

Table 2: Example Characterization Data for a Lenalidomide-Antibody Conjugate

| Parameter | Method | Result |

| Protein Concentration | BCA Assay | 1.5 mg/mL |

| Average DAR | Mass Spectrometry | 4.2 |

| Purity (monomer) | SEC-HPLC | >95% |

| Aggregation | SEC-HPLC | <2% |

| Binding Activity (EC50) | ELISA | 1.2 nM (Conjugate) vs 1.0 nM (Ab) |

Visualizations

Signaling Pathway of Lenalidomide

Lenalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[12][13][14][15][16] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family zinc finger proteins IKZF1 and IKZF3.[12][16] The degradation of these transcription factors, which are critical for B-cell development and survival, results in downstream anti-proliferative and immunomodulatory effects.[12][13]

Caption: Lenalidomide binds to the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of IKZF1 and IKZF3, resulting in anti-tumor and immunomodulatory effects.

Experimental Workflow

The overall workflow for the conjugation of this compound to a target binder involves several key stages, from reagent preparation to the final characterization of the conjugate.

Caption: The experimental workflow for conjugating this compound to a target binder, encompassing preparation, reaction, purification, and characterization steps.

References

- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. rapidnovor.com [rapidnovor.com]

- 8. hpst.cz [hpst.cz]

- 9. lcms.cz [lcms.cz]

- 10. criver.com [criver.com]

- 11. frontagelab.com [frontagelab.com]

- 12. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ashpublications.org [ashpublications.org]

- 15. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Lenalidomide Nonanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties used in the treatment of multiple myeloma and other hematological malignancies.[1][2][3] "Lenalidomide nonanedioic acid" is not a commonly documented related substance of Lenalidomide. Nonanedioic acid, also known as azelaic acid, suggests that this compound may be a salt, conjugate, or a novel impurity. The analytical characterization of such a novel substance is critical for ensuring the safety, efficacy, and quality of the drug product.

This document provides a comprehensive guide to the analytical methods and protocols for the characterization of Lenalidomide and its related substances, with a specific focus on a proposed strategy for "this compound". The methodologies described herein are based on established analytical techniques for Lenalidomide, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Strategy for this compound

The characterization of a novel substance like this compound requires a multi-faceted analytical approach. The primary objectives are to confirm its identity, determine its purity, and quantify its presence. The following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC) for separation and quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.

-

Forced Degradation Studies to understand the stability of the molecule and to identify potential degradation products.[4][5]

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of Lenalidomide and its related compounds.[1][6][7] The following protocols are based on validated methods and can be adapted for the analysis of this compound.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

-

Waters HPLC with a UV detector or equivalent.[1]

-

Shimadzu LC-2010 HT with a UV-visible spectrophotometer or equivalent.[6][8]

2. Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[1] | C18 (250 x 4.6 mm, 5 µm)[6][8] | Kromasil C18 (150 x 4.6 mm, 5µm)[9] |

| Mobile Phase A | Phosphate (B84403) buffer (pH 3.5)[1] | Phosphate buffer (pH 2.5)[9] | 0.01 M Phosphate buffer (pH 2.0)[10] |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Gradient/Isocratic | Gradient[1] | Isocratic (55:45 v/v, A:B)[6][8] | Isocratic (90:10 v/v, A:B)[9] |

| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[6][8] | 1.0 mL/min[9] |

| Detection Wavelength | 210 nm[1] | 242 nm[6][8] | 210 nm[9] |

| Column Temperature | Ambient[1] | 25°C[6][8] | 30°C[9] |

| Injection Volume | 20 µL[1] | Not Specified | 10 µL[9] |

3. Preparation of Solutions:

-

Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1 liter of water and adjust the pH with phosphoric acid.[1]

-

Standard Solution: Accurately weigh about 50 mg of Lenalidomide working standard and dissolve in a 50 mL volumetric flask with diluent (Mobile phase A and Mobile phase B in a 60:40 v/v ratio).[1]

-

Sample Solution: Accurately weigh a sample containing this compound and prepare a solution of known concentration in the diluent.

4. Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][6]

| Parameter | Typical Value for Lenalidomide |

| Linearity Range | 25 to 150 µg/ml[6] |

| Correlation Coefficient (r²) | > 0.99[11] |

| LOD | 0.058 µg/ml[6] |

| LOQ | 0.174 µg/ml[6] |

| Accuracy (% Recovery) | 98-102% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown compounds.[12] This technique is essential for confirming the structure of this compound.

Experimental Protocol: LC-MS/MS Method

1. Instrumentation:

-

Agilent 1260 Infinity II Liquid Chromatography system coupled with an Agilent 6460 triple quadrupole MS/MS or equivalent.[11][13]

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | XTerra RP18 (4.6 x 50 mm, 5 µm)[11] |

| Mobile Phase | 0.1% Formic acid in Methanol (10:90 v/v)[11][14] |

| Flow Rate | 0.400 mL/min[11] |

| Column Temperature | 35°C[11] |

| Injection Volume | 3.0 µL[11][13] |

3. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[11] or Negative[14] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[14] |

| Precursor Ion (m/z) for Lenalidomide | 258.0[14] |

| Product Ion (m/z) for Lenalidomide | 213.0[14] |

4. Sample Preparation:

-

Liquid-Liquid Extraction: Lenalidomide can be extracted from plasma using ethyl acetate.[11][12] The organic layer is then evaporated and the residue reconstituted in the mobile phase.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy